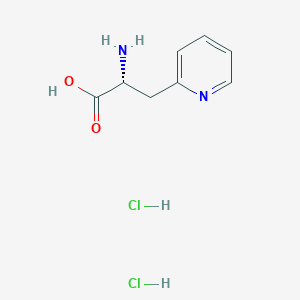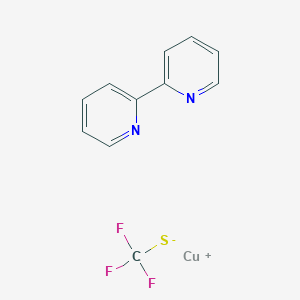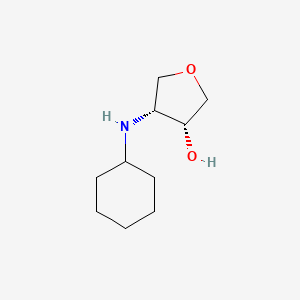
ヨード酢酸-1-13C
概要
説明
2-Iodoacetic acid is an organic compound with the chemical formula ICH₂CO₂H. It is a derivative of acetic acid and is known for its high reactivity due to the presence of the iodine atom. This compound is toxic and acts as an alkylating agent, making it useful in various biochemical applications .
科学的研究の応用
2-Iodoacetic acid has a wide range of applications in scientific research:
Biochemistry: It is used to modify sulfhydryl groups in proteins, preventing the re-formation of disulfide bonds.
Medicine: It has been studied for its potential anti-tumor effects.
Water Treatment: As a disinfection by-product, it is formed during the chlorination of drinking water and has been studied for its cytotoxic and genotoxic effects.
生化学分析
Biochemical Properties
Iodoacetic acid-1-13C is known to react with cysteine residues in proteins . This interaction can lead to the modification of these proteins, affecting their function and potentially influencing biochemical reactions within the cell .
Cellular Effects
Iodoacetic acid-1-13C has been shown to have significant effects on cells. For instance, it has been found to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in cellular lactate production . This can have a profound impact on cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Iodoacetic acid-1-13C involves its interaction with the sulfhydryl group of GAPDH, inhibiting this enzyme and disrupting glycolysis . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodoacetic acid-1-13C can change over time. For example, exposure to this compound has been shown to cause a delayed cell death that is detectable after 90 minutes of incubation .
Dosage Effects in Animal Models
In animal models, the effects of Iodoacetic acid-1-13C can vary with different dosages. For instance, in a study involving cats, it was found that a single ear vein injection of Iodoacetic acid-1-13C led to complete blindness, indicating a significant effect on the photoreceptor cells .
Metabolic Pathways
Iodoacetic acid-1-13C is involved in the glycolytic pathway due to its ability to inhibit GAPDH . This can affect the metabolic flux and levels of metabolites within the cell .
準備方法
2-Iodoacetic acid can be synthesized through the Finkelstein reaction, where chloroacetic acid is treated with potassium iodide. The reaction proceeds as follows: [ \text{Cl-CH}_2\text{COOH} + \text{KI} \rightarrow \text{I-CH}_2\text{COOH} + \text{KCl} ] This method is commonly used in laboratories due to its simplicity and efficiency .
化学反応の分析
2-Iodoacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as thiol groups in cysteine residues, to form S-carboxymethyl derivatives.
Alkylation Reactions: As an alkylating agent, it can modify various biomolecules by adding an alkyl group to them.
作用機序
2-Iodoacetic acid exerts its effects primarily through alkylation. It reacts with the thiol groups of cysteine residues in proteins, forming S-carboxymethyl derivatives. This modification can inhibit the activity of enzymes, such as glyceraldehyde-3-phosphate dehydrogenase, by blocking the active site cysteine . Additionally, it can disrupt cellular processes by inducing DNA damage and affecting reproductive regulatory factors .
類似化合物との比較
2-Iodoacetic acid is part of a family of haloacetic acids, which include:
- Chloroacetic acid
- Bromoacetic acid
- Fluoroacetic acid
- Iodoacetamide
Compared to these compounds, 2-iodoacetic acid is more reactive due to the larger size and higher reactivity of the iodine atom. This makes it a more potent alkylating agent, but also more toxic .
特性
IUPAC Name |
2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-80-4 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)




![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)



